N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-10-7-14(11(2)23-10)16(22)19-13-5-6-15-12(8-13)9-18-17(20-15)21(3)4/h7,9,13H,5-6,8H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYKLSZBZTEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N4O
- Molecular Weight : 338.4 g/mol
- CAS Number : 2097900-02-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Antitumor Properties
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:
- A study demonstrated that derivatives of tetrahydroquinazoline showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Effects
The presence of the dimethylamino group enhances the compound's ability to inhibit bacterial growth. This is particularly relevant in the context of sulfonamide derivatives which mimic para-aminobenzoic acid (PABA) necessary for bacterial folate synthesis.
Case Studies
-
Study on Antitumor Efficacy :
- A 2023 study evaluated the effects of similar compounds on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Results Summary :
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest
-
Antimicrobial Activity Assessment :
- In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
- MIC Results :
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Research Findings
The following key findings summarize the biological activity of this compound:
- Cytotoxicity : The compound has shown promising results in reducing tumor cell proliferation.
- Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Potential for Further Development : Its structural features suggest avenues for modification to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and characterization methods for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide?
- Methodology :
- Synthesis : A multi-step approach is typically employed. For analogous heterocyclic systems, reactions often involve refluxing precursors in polar aprotic solvents (e.g., acetonitrile) followed by cyclization using agents like iodine and triethylamine in DMF. For example, cyclization of thiadiazole derivatives under these conditions has been shown to yield stable heterocyclic cores with high purity .
- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and structural integrity. High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are critical for validating molecular weight and purity. X-ray crystallography may resolve ambiguities in stereochemistry.
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- Prioritize in vitro assays targeting receptors/enzymes relevant to the compound’s scaffold. For quinazoline-furan hybrids, kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial assays (using MIC/MBC protocols) are common starting points.
- Include positive controls (e.g., known inhibitors like gefitinib for kinase assays) and dose-response curves (IC₅₀/EC₅₀ calculations). Reproducibility across triplicate experiments and statistical validation (e.g., ANOVA) are mandatory .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for scaling up synthesis?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT for transition-state analysis) to predict optimal solvents, catalysts, and temperatures. Institutions like ICReDD integrate reaction path search algorithms with experimental data to minimize trial-and-error approaches .
- Use microreactor systems to explore continuous-flow synthesis, which enhances reproducibility and reduces side reactions. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology :
- Conduct meta-analysis of existing datasets to identify outliers or confounding variables (e.g., assay pH, cell line variability). For example, pH-dependent antimicrobial activity has been documented for thiadiazole derivatives, necessitating strict protocol standardization .
- Perform head-to-head comparative studies under identical conditions. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
Q. How can degradation pathways and stability profiles be systematically evaluated?
- Methodology :
- Use forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) followed by HPLC-MS to identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines is recommended.
- For atmospheric stability, model oxidative degradation using ozone or UV exposure chambers, as described in DOE atmospheric chemistry protocols .
Methodological Considerations for Data Robustness
- Safety and Reproducibility : Adhere to standardized safety protocols (e.g., Chemical Hygiene Plan for advanced labs) to ensure experimental consistency .
- Cross-Disciplinary Collaboration : Integrate computational chemistry, analytical validation, and biological testing to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
